2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline
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Overview
Description
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline typically involves multi-step organic reactions. The starting materials might include 2-chlorostyrene and 7-chloroquinazoline derivatives. Common synthetic routes could involve:
Step 1: Formation of the styryl intermediate through a Heck reaction.
Step 2: Introduction of the diethylamino group via nucleophilic substitution.
Step 3: Final coupling with the quinazoline core under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorostyryl)-4-(diethylamino)-7-chloroquinazoline
- 2-(2-Chlorostyryl)-4-(methylamino)-7-chloroquinazoline
Uniqueness
2-(2-Chlorostyryl)-4-(delta-diethylamino-alpha-methylbutylamino)-7-chloroquinazoline might exhibit unique properties due to the specific arrangement of its functional groups, leading to distinct biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
57942-32-2 |
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Molecular Formula |
C25H30Cl2N4 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H30Cl2N4/c1-4-31(5-2)16-8-9-18(3)28-25-21-14-13-20(26)17-23(21)29-24(30-25)15-12-19-10-6-7-11-22(19)27/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,28,29,30)/b15-12+ |
InChI Key |
GBQQMZXOLGTRKW-NTCAYCPXSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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